molecular formula C6H2KN3O3S B2896260 Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2137785-72-7

Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2896260
CAS No.: 2137785-72-7
M. Wt: 235.26
InChI Key: DOPGWCYBPLUNRM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H2KN3O3S and its molecular weight is 235.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study detailed the synthesis of 1,3,4-oxadiazoles like Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate, employing methods such as reacting carboxylic acid esters with arylamidoximes under solvent-free conditions, indicating efficient and eco-friendly synthesis processes (Barros et al., 2014).
  • Chemical Reactions and Properties : Research on the β-elimination reactions of certain carboxylates, including potassium α-thiazolinyl acrylates, has provided insight into the chemical behavior and potential applications of related compounds (Baxter & Stoodley, 1976).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : The synthesis and evaluation of 1,3,4-oxadiazole derivatives, including their antimicrobial activities against organisms like Staphylococcus aureus, highlight the potential of such compounds in pharmaceutical applications (Ates et al., 1998).
  • Enzyme Inhibition Studies : 1,3,4-oxadiazoles have been investigated for their inhibitory effects on enzymes such as acetyl- and butyrylcholinesterase, which are relevant in treating neurological conditions like dementias (Pflégr et al., 2022).

Material Science and Industrial Applications

  • Corrosion Inhibition : Studies on 1,3,4-oxadiazole derivatives have demonstrated their efficacy as corrosion inhibitors for metals in industrial settings, providing insights into their potential use in material protection (Ammal et al., 2018).
  • Alkylation Studies : The alkylation of 1,3,4-oxadiazolines, including potassium salts, has been researched, providing valuable information on their reactivity and potential in synthetic chemistry (Ziyaev & Galust'yan, 1997).

Properties

IUPAC Name

potassium;5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3S.K/c10-6(11)5-9-8-4(12-5)3-1-2-7-13-3;/h1-2H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPGWCYBPLUNRM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C2=NN=C(O2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2KN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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